2-(3-Fluoro-4-methoxyphenyl)cyclopentan-1-one
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Overview
Description
2-(3-Fluoro-4-methoxyphenyl)cyclopentan-1-one is an organic compound with the molecular formula C12H13FO2 and a molecular weight of 208.23 g/mol . This compound is characterized by a cyclopentanone ring substituted with a 3-fluoro-4-methoxyphenyl group. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)cyclopentan-1-one typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with cyclopentanone under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluoro-4-methoxyphenyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)cyclopentan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoro-4-methoxyphenyl)cyclopentan-1-amine: Similar structure but with an amine group instead of a ketone.
2-(3-Fluoro-4-methoxyphenyl)cyclopentan-1-ol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness
2-(3-Fluoro-4-methoxyphenyl)cyclopentan-1-one is unique due to its specific substitution pattern and the presence of both fluorine and methoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C12H13FO2 |
---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C12H13FO2/c1-15-12-6-5-8(7-10(12)13)9-3-2-4-11(9)14/h5-7,9H,2-4H2,1H3 |
InChI Key |
QFRVQCLKLKVAGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCC2=O)F |
Origin of Product |
United States |
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